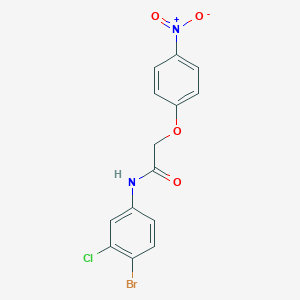![molecular formula C17H20N2O4S B322125 N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322125.png)
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide is a chemical compound with the molecular formula C17H20N2O4S and a molecular weight of 348.4167 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide typically involves the reaction of 4-methoxyaniline with a sulfonyl chloride derivative, followed by the addition of butanamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of cell division and growth, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide
- N-{4-[(4-methoxyanilino)sulfonyl]phenyl}propionamide
- N-{4-[(4-methoxyanilino)sulfonyl]phenyl}pentanamide
Uniqueness
Compared to its analogs, N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide exhibits unique properties due to the butanamide moiety, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C17H20N2O4S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C17H20N2O4S/c1-3-4-17(20)18-13-7-11-16(12-8-13)24(21,22)19-14-5-9-15(23-2)10-6-14/h5-12,19H,3-4H2,1-2H3,(H,18,20) |
InChI Key |
FLAXDIIQEIABJC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]ethanethioamide](/img/structure/B322042.png)

![N-(2,5-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322047.png)
![N-(2,4-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322050.png)
![4-{2-[(4-bromophenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B322051.png)
![N-benzyl-4-{2-[(4-bromophenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322052.png)
![Methyl 2-[(4-bromophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B322053.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322056.png)
![1-[(4-Nitrophenoxy)acetyl]pyrrolidine](/img/structure/B322061.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322064.png)


![2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322069.png)
![2-{[(4-Bromophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B322070.png)
